Welcome to the BenchChem Online Store!
molecular formula C12H16O4 B8336294 Methyl 3-(3-hydroxyphenyl)-4-methoxybutanoate

Methyl 3-(3-hydroxyphenyl)-4-methoxybutanoate

Cat. No. B8336294
M. Wt: 224.25 g/mol
InChI Key: DYTCGXGOJHEKMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08030354B2

Procedure details

To a solution of 102.B (mixture of geometric isomers) (0.11 g, 0.35 mmol) in EtOAc (2 mL) was added Pd/C (10 wt. %) (0.019 g, 0.018 mmol) under N2. The mixture was purged with H2, stirred overnight under a H2 balloon, filtered through silica gel (EtOAc), and concentrated. The crude product was purified by silica gel flash chromatography (10-40% EtOAc/hexane) to afford 102.C (0.060 g, 76%) as a pale yellow oil.
Name
102.B
Quantity
0.11 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.019 g
Type
catalyst
Reaction Step One
Name
Yield
76%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[C:11]([C:15]([CH2:21][O:22][CH3:23])=[CH:16][C:17]([O:19][CH3:20])=[O:18])[CH:12]=[CH:13][CH:14]=1)C1C=CC=CC=1>CCOC(C)=O.[Pd]>[OH:8][C:9]1[CH:10]=[C:11]([CH:15]([CH2:21][O:22][CH3:23])[CH2:16][C:17]([O:19][CH3:20])=[O:18])[CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
102.B
Quantity
0.11 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1)C(=CC(=O)OC)COC
Name
Quantity
2 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0.019 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight under a H2 balloon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was purged with H2
FILTRATION
Type
FILTRATION
Details
filtered through silica gel (EtOAc)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel flash chromatography (10-40% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC=1C=C(C=CC1)C(CC(=O)OC)COC
Measurements
Type Value Analysis
AMOUNT: MASS 0.06 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.